molecular formula C6H12O B2423181 2-Cyclopropylpropan-1-ol CAS No. 6226-33-1

2-Cyclopropylpropan-1-ol

Cat. No.: B2423181
CAS No.: 6226-33-1
M. Wt: 100.161
InChI Key: OVXXOYNXYWNSJE-UHFFFAOYSA-N
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Description

2-Cyclopropylpropan-1-ol, also known as 2-CPP, is a colorless liquid substance. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is used as a reagent in the preparation of triazole N-linked carbamoyl cyclohexyl acids as LPA antagonists .


Molecular Structure Analysis

The molecular formula of this compound is C6H12O . The canonical SMILES representation is CC(CO)C1CC1 . The InChI is InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclopropane derivatives are known to participate in various reactions. For instance, nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides provides direct access to 1-arylcyclopropylamines .


Physical and Chemical Properties Analysis

This compound exhibits unique physical and chemical properties such as its high boiling point, low vapor pressure, and high water solubility. Its molecular weight is 100.15 .

Scientific Research Applications

Oxidation Studies

The oxidation process involving 2-cyclopropylpropane by dimethyldioxirane (DMD) to 2-cyclopropyl-propan-2-ol has been studied to understand the mechanism of hydroxylation of alkanes. This research suggests that the reaction is not a free-radical chain reaction, providing insights into the chemistry of cyclopropyl compounds (Vanni et al., 1995).

Synthesis and Biological Evaluation

A novel series of compounds, including 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes, have been explored for their antifungal properties. These compounds, which involve cyclopropyl structures, have shown high activity against Candida spp. strains (Zambrano-Huerta et al., 2019).

Antimalarial Activity Research

The study of 2-amino-3-arylpropan-1-ols and related compounds has provided insights into the development of new treatments for malaria. These compounds were prepared through the elaboration of trans-4-aryl-3-chloro-β-lactams and evaluated for their antiplasmodial activity, demonstrating the potential of cyclopropyl-based compounds in medicinal chemistry (D’hooghe et al., 2011).

Catalytic Enantioselective Cyclopropanation

Research into the synthesis of (R)-(+)-cibenzoline and analogs via catalytic enantioselective cyclopropanation using phenylalanine-derived disulfonamide highlights the role of cyclopropyl compounds in asymmetric synthesis. This study contributes to the field of organic synthesis and the development of enantioselective catalysts (Miura et al., 2006).

Photoreduction in Organic Chemistry

The study of the photoreduction of cycloalkanecarbaldehydes in propan-2-ol provides insights into the complex reactions occurring under light irradiation, including those involving cyclopropyl compounds. This research is significant for understanding the photochemistry of organic compounds (Funke & Cerfontain, 1976).

Properties

IUPAC Name

2-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXXOYNXYWNSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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